molecular formula C11H7F2NO3 B2613335 3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 2248271-95-4

3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No.: B2613335
CAS No.: 2248271-95-4
M. Wt: 239.178
InChI Key: FAHPHNLZQACZTI-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of 3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(difluoromethyl)-1,2-oxazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-10(13)9-5-8(14-17-9)6-2-1-3-7(4-6)11(15)16/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHPHNLZQACZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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